Diethoxytetraphenyldisiloxane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
41376-08-3 |
|---|---|
Molecular Formula |
C28H30O3Si2 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
diethoxy-phenyl-triphenylsilyloxysilane |
InChI |
InChI=1S/C28H30O3Si2/c1-3-29-33(30-4-2,28-23-15-8-16-24-28)31-32(25-17-9-5-10-18-25,26-19-11-6-12-20-26)27-21-13-7-14-22-27/h5-24H,3-4H2,1-2H3 |
InChI Key |
PMCQHKGXMZGXSO-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1)(OCC)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Characterization and Spectroscopic Elucidation of Diethoxytetraphenyldisiloxane
Vibrational Spectroscopic Analysis for Structural Conformation
Fourier Transform Infrared (FTIR) Spectroscopy of Si-O-Si and Organic Moieties
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. This technique is particularly effective for identifying characteristic functional groups. In Diethoxytetraphenyldisiloxane, the most prominent features arise from the siloxane backbone and the phenyl and ethoxy substituents.
The key vibrational modes observed in the FTIR spectrum of this compound are:
Si-O-Si Stretching: The siloxane backbone (Si-O-Si) gives rise to a very strong and broad absorption band, typically in the range of 1000–1100 cm⁻¹. matec-conferences.orgresearchgate.net This band is characteristic of the asymmetric stretching vibration of the Si-O-Si bond and is a definitive marker for the siloxane framework. matec-conferences.org A corresponding symmetric stretching vibration may appear at a lower frequency, often around 555 cm⁻¹. matec-conferences.org
Organic Moieties:
Phenyl Groups: The tetraphenyl substitution is confirmed by several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. mdpi.com
Ethoxy Groups: The presence of ethoxy groups is indicated by C-H stretching vibrations of the methyl and methylene (B1212753) groups, usually found in the 2850–2980 cm⁻¹ range. researchgate.net The Si-O-C stretching vibration also provides evidence for the ethoxy linkage.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch (Ethoxy) | 2850–2980 | Medium |
| Aromatic C=C Stretch | 1400–1600 | Medium to Strong |
| Si-O-Si Asymmetric Stretch | 1000–1100 | Strong, Broad |
| Si-O Bending | ~950 | Medium |
| Si-O-Si Symmetric Stretch | ~555 | Weak to Medium |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. dtic.mil It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique "fingerprint" of a molecule. dtic.mil For this compound, Raman spectroscopy can elucidate features that are weak or absent in the FTIR spectrum.
Key Raman scattering peaks for this compound include:
Si-O-Si Backbone: The symmetric stretching of the Si-O-Si bond, which is often weak in the IR spectrum, typically gives a strong and sharp peak in the Raman spectrum.
Phenyl Groups: The aromatic ring vibrations are strong Raman scatterers. The C=C stretching modes in the phenyl rings are particularly prominent. The characteristic "ring breathing" mode of monosubstituted benzene (B151609) rings is also readily observed.
Molecular Symmetry: The polarization dependence of Raman scattering can provide information about the symmetry of the vibrational modes and, by extension, the local symmetry of the molecule. aps.org
Table 2: Expected Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3000–3100 |
| Aliphatic C-H Stretch (Ethoxy) | 2850–3000 |
| Aromatic Ring Breathing | ~1000 |
| Si-O-Si Symmetric Stretch | 400–500 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. youtube.com By analyzing the chemical shifts, integration, and splitting patterns, one can deduce the connectivity and chemical environment of atoms. youtube.com
¹H NMR Spectroscopic Analysis of Phenyl and Ethoxy Groups
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule. For this compound, the spectrum can be divided into two main regions corresponding to the phenyl and ethoxy protons.
Phenyl Protons: The protons on the four phenyl groups are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern and the electronic environment.
Ethoxy Protons: The ethoxy groups give rise to two distinct signals:
A quartet corresponding to the methylene protons (-O-CH₂-CH₃), typically found downfield due to the deshielding effect of the adjacent oxygen atom.
A triplet corresponding to the methyl protons (-O-CH₂-CH₃), located upfield relative to the methylene signal.
The integration of these signals would confirm the ratio of phenyl to ethoxy protons.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl (Ar-H) | 7.0–8.0 | Multiplet |
| Methylene (-OCH₂-) | ~3.8 | Quartet |
| Methyl (-CH₃) | ~1.2 | Triplet |
¹³C NMR Spectroscopic Investigations of Organic Frameworks
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu Although less sensitive than ¹H NMR, it offers a wider range of chemical shifts, often allowing for the resolution of individual carbon atoms. oregonstate.edu
Phenyl Carbons: The carbons of the phenyl rings will appear in the aromatic region, typically between 120 and 140 ppm. The carbon atom directly attached to the silicon (ipso-carbon) will have a distinct chemical shift compared to the ortho, meta, and para carbons.
Ethoxy Carbons: The two carbon atoms of the ethoxy groups will give rise to two separate signals:
The methylene carbon (-O-CH₂-), being directly attached to the electronegative oxygen, will be deshielded and appear further downfield.
The methyl carbon (-CH₃) will appear at a higher field (upfield).
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Phenyl (ipso-C) | 130–135 |
| Phenyl (Ar-C) | 125–130 |
| Methylene (-OCH₂-) | 58–62 |
| Methyl (-CH₃) | 15–20 |
²⁹Si NMR Spectroscopy for Siloxane Backbone Characterization
²⁹Si NMR is a specialized technique that directly probes the silicon atoms, providing invaluable information about the siloxane backbone. pascal-man.com Although the natural abundance of the ²⁹Si isotope is low (4.7%), this technique is highly effective for characterizing silicon-containing compounds. pascal-man.com
The chemical shift of the silicon nucleus is highly sensitive to its local environment, including the nature of the substituents attached to it. For this compound, the silicon atoms are part of a disiloxane (B77578) unit, often referred to as a "D" unit in siloxane chemistry (denoting a silicon atom with two oxygen bridges and two organic substituents). nih.govnih.gov The chemical shift for such D units in phenyl-substituted siloxanes is expected in a characteristic region of the ²⁹Si NMR spectrum. The presence of a single peak in this region would confirm the symmetrical nature of the this compound molecule.
Table 5: Expected ²⁹Si NMR Chemical Shift for this compound
| Silicon Environment | Notation | Expected Chemical Shift (δ, ppm) |
| Diphenyldiethoxydisiloxane unit | D | -20 to -50 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can elucidate the molecular weight of a compound and provide insights into its structure through the analysis of fragmentation patterns. For siloxanes, mass spectrometry can reveal the length of the siloxane chain, the nature of the organic substituents, and the presence of different end-groups.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and high-molecular-weight compounds. It allows for the determination of the elemental composition of ions with high accuracy. In the context of siloxanes, HRESI-MS would be instrumental in confirming the precise molecular formula of this compound and identifying any potential adducts formed during the ionization process. The fragmentation patterns observed in tandem MS/MS experiments would help to map the connectivity of the ethoxy and phenyl groups to the disiloxane core.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique well-suited for the analysis of large molecules and polymers, including siloxane oligomers. researchgate.net This method involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. For this compound, MALDI-TOF MS would be expected to produce singly charged molecular ions, allowing for a clear determination of its molecular weight. Analysis of related siloxane oligomers by MALDI-TOF MS has shown that the technique can provide detailed information on molecular weight distributions and end-group analysis. researchgate.netnih.gov
X-ray Diffraction (XRD) for Crystalline and Amorphous Structural Insights
X-ray diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of a material. It can distinguish between crystalline and amorphous forms and provide detailed information about the arrangement of atoms in a crystal lattice.
Powder X-ray Diffraction for Phase Identification and Crystallite Size
Powder X-ray Diffraction (PXRD) is used for the analysis of polycrystalline materials. nih.gov It provides a characteristic diffraction pattern, or "fingerprint," which can be used to identify the crystalline phases present in a sample. For this compound, a PXRD analysis would reveal whether the compound exists in a crystalline or amorphous state under standard conditions. If crystalline, the positions and intensities of the diffraction peaks could be used to determine the unit cell parameters. Furthermore, the width of the diffraction peaks can provide an estimation of the average crystallite size. For amorphous materials, PXRD typically shows broad, diffuse scattering halos instead of sharp peaks.
Single-Crystal X-ray Diffraction for Definitive Molecular Structure
Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and conformational details. nih.gov Obtaining a suitable single crystal of this compound would be a prerequisite for this analysis. A successful SCXRD experiment would yield the precise spatial arrangement of all atoms in the molecule, offering unambiguous proof of its structure and providing insights into intermolecular interactions in the solid state. For example, the crystal structure of the related compound tetraphenylsilane (B94826) has been determined using this method. bme.hu
Electron Microscopy for Morphological and Nanoscale Characterization
Electron microscopy utilizes a beam of electrons to create an image of a specimen, offering much higher resolution than light microscopy. It is invaluable for characterizing the morphology, topography, and composition of materials at the micro- and nanoscale.
A detailed analysis of this compound using techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would provide visual information about the shape and size of its particles, as well as the texture of its surfaces. If the compound were to be used in the formation of films or nanomaterials, electron microscopy would be essential for characterizing the resulting structures. For instance, derivatives of tetraphenylsilane have been studied for their film-forming abilities in electron beam lithography. nih.govacs.org
Field Emission Scanning Electron Microscopy (FESEM) of Derived Materials
Field Emission Scanning Electron Microscopy (FESEM) is a powerful technique for visualizing the surface morphology of materials at high resolution. In the context of materials derived from this compound, such as silica (B1680970) nanoparticles or thin films, FESEM would be employed to study their size, shape, and surface texture.
Detailed Research Findings:
When this compound is used as a precursor in a sol-gel process, it can form silica-based nanoparticles. FESEM analysis of such nanoparticles would be expected to reveal their morphology. For instance, studies on silica nanoparticles synthesized from similar silane (B1218182) precursors have shown the formation of spherical particles. The size and uniformity of these particles are highly dependent on the reaction conditions, such as precursor concentration and the presence of catalysts. FESEM images would allow for the direct measurement of nanoparticle diameters and the assessment of their size distribution, which are crucial parameters for many applications. For example, in materials science, the size of nanoparticles can significantly influence the mechanical and optical properties of a composite material.
In the case of thin films or coatings prepared using this compound, FESEM would provide detailed information about the surface topography. It could reveal the presence of any surface features, such as cracks, pores, or aggregates, which would affect the performance of the coating. The high resolution of FESEM allows for the examination of the fine structure of the surface, providing insights into the film formation process.
| Parameter | Typical Observation for Analogous Phenyl-Siloxane Derived Materials | Significance |
| Particle Morphology | Spherical or near-spherical nanoparticles. | Influences packing density, surface area, and interaction with matrices. |
| Particle Size | Can be controlled from nanometers to micrometers. | Affects mechanical, optical, and catalytic properties of nanocomposites. |
| Surface Topography | Smooth or textured surfaces depending on preparation. | Determines properties like adhesion, wettability, and optical clarity. |
| Presence of Aggregates | Can be observed, indicating particle stability issues. | Impacts the homogeneity and performance of the final material. |
Advanced Rheological and Mechanical Probes for Derived Materials.
Following a comprehensive review of publicly available scientific literature and material databases, it has been determined that specific, detailed research findings on the advanced rheological and mechanical properties of materials derived solely from this compound are not presently available. While the chemical structure of this compound is known, dedicated studies focusing on the viscoelastic behavior, stress-strain characteristics, and other mechanical aspects of its polymerized or composite forms have not been published in the sources accessed.
General principles of polymer science suggest that materials derived from phenyl-containing siloxanes often exhibit distinct properties compared to their more common polydimethylsiloxane (B3030410) (PDMS) counterparts. The presence of bulky phenyl groups along the siloxane backbone typically increases chain rigidity and steric hindrance. gpcsilicones.com This can lead to materials with higher glass transition temperatures, enhanced thermal stability, and altered mechanical responses. mdpi.com For instance, the introduction of phenyl groups into a silicone gel has been shown to increase its glass transition temperature and thermal decomposition temperature. mdpi.com
In broader studies of polyphenylsiloxanes, it has been noted that a high content of phenyl side groups can lead to increased equilibrium rigidity and high optical anisotropy on a molecular level. spiedigitallibrary.org Copolymers that incorporate diphenylsiloxane units generally show an increase in their glass transition temperature as the proportion of these units rises. researchgate.net Furthermore, modifications to ladder-like polyphenylsiloxane blocks within copolymers have demonstrated significant improvements in mechanical properties, such as a 75% increase in tensile strength and a 116% increase in elongation at break after a postsynthesis modification. mdpi.com
However, without specific experimental data for materials derived from this compound, any discussion of their precise rheological and mechanical profiles would be speculative. Detailed characterization through techniques such as dynamic mechanical analysis (DMA), tensile testing, and rheometry would be required to generate the specific data tables and in-depth findings requested.
Due to the absence of this specific data in the public domain, the following data tables remain unpopulated.
Interactive Data Table: Rheological Properties of this compound-Derived Materials
| Property | Value | Test Conditions |
| Complex Viscosity (η*) | Data not available | |
| Storage Modulus (G') | Data not available | |
| Loss Modulus (G'') | Data not available | |
| Tan Delta (δ) | Data not available |
Interactive Data Table: Mechanical Properties of this compound-Derived Materials
| Property | Value | Test Standard |
| Tensile Strength | Data not available | |
| Young's Modulus | Data not available | |
| Elongation at Break | Data not available | |
| Hardness (Shore) | Data not available |
Reactivity and Mechanistic Investigations of Diethoxytetraphenyldisiloxane
Hydrolysis Kinetics and Equilibrium in Sol-Gel Systems
The sol-gel process involving diethoxytetraphenyldisiloxane, like other alkoxysilanes, commences with the hydrolysis of the ethoxy groups. This reaction involves the nucleophilic attack of water on the silicon atom, leading to the substitution of an ethoxy group with a hydroxyl group (silanol) and the liberation of ethanol (B145695). The general reaction can be represented as:
(Ph)₂Si(OEt)-O-Si(OEt)(Ph)₂ + H₂O ⇌ (Ph)₂Si(OH)-O-Si(OEt)(Ph)₂ + EtOH
This initial hydrolysis is followed by the hydrolysis of the second ethoxy group to form a disiloxanediol. The kinetics of this process are influenced by several factors, including the water-to-alkoxide ratio, the solvent, temperature, and the presence of a catalyst.
Research on related phenyl-substituted alkoxysilanes, such as phenyltriethoxysilane (B1206617) (PhTES) and diphenyldiethoxysilane (DPhDES), indicates that the hydrolysis of ethoxy groups is a crucial first step in the formation of siloxane gels. In the absence of a cosolvent, the initial mixture of the alkoxide and water is often immiscible. As hydrolysis proceeds, the release of ethanol as a byproduct improves the miscibility of the reactants, leading to a clear solution cuny.edu. The reactivity of ethoxy alkoxides is generally lower than that of their methoxy (B1213986) counterparts cuny.edu.
The equilibrium of the hydrolysis reaction is dynamic, with the forward reaction being favored by an excess of water. Conversely, in the presence of excess ethanol, the reverse reaction (esterification) can occur. The bulky phenyl groups on the silicon atom in this compound are expected to exert significant steric hindrance, which can influence the rate of hydrolysis compared to less substituted alkoxysilanes. Studies on other organotrialkoxysilanes have shown that steric effects from bulky organic groups can impact the gelation time in sol-gel processes researchgate.net.
Condensation Mechanisms and Oligomerization Pathways
Following hydrolysis, the resulting silanol (B1196071) groups are highly reactive and undergo condensation reactions to form siloxane (Si-O-Si) bonds. This process is responsible for the growth of oligomers and the eventual formation of a polymer network. Condensation can occur via two primary pathways:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O
Alcohol-producing condensation: A silanol group reacts with a residual ethoxy group to form a siloxane bond and an ethanol molecule. ≡Si-OH + EtO-Si≡ ⇌ ≡Si-O-Si≡ + EtOH
The relative rates of these condensation reactions are dependent on the reaction conditions, including pH and catalyst type. In the initial stages of the sol-gel process for tetraethoxysilane (TEOS), linear oligomers such as hexaethoxydisiloxane and octaethoxytrisiloxane are formed scispace.com. For this compound, condensation would lead to the formation of longer tetraphenyldisiloxane (B14671618) chains and potentially cyclic structures.
The presence of the four phenyl groups in the disiloxane (B77578) unit influences the structure of the resulting oligomers and polymers. These bulky groups can limit the degree of cross-linking and favor the formation of more linear or ladder-like structures. The condensation of diphenyldiethoxysilane, a related precursor, is known to produce phenyl-substituted siloxane networks cuny.edu. The interplay between hydrolysis and condensation rates is critical in determining the final structure and properties of the polysiloxane material.
Influence of Catalysts on Reaction Selectivity and Rate
Catalysts play a pivotal role in controlling the kinetics and selectivity of both hydrolysis and condensation reactions in the sol-gel processing of this compound. The choice of catalyst, typically an acid or a base, dictates the reaction mechanism and the structure of the resulting material.
Acid Catalysis: Under acidic conditions (e.g., using HCl), the hydrolysis reaction is generally rapid. The acid protonates an ethoxy group, making it a better leaving group and facilitating nucleophilic attack by water. Condensation reactions, however, tend to be slower under acidic conditions, which often leads to the formation of more linear or lightly branched polymers plu.mxresearchgate.net. For phenyl-substituted alkoxysilanes, a two-step acid-catalyzed synthesis has been used to control the formation of "melting gels," where hydrochloric acid is used in the first step for hydrolysis cuny.eduresearchgate.net.
Base Catalysis: In the presence of a base catalyst (e.g., NaOH or ammonia), the hydrolysis rate is typically slower than the condensation rate. The base deprotonates a water molecule to generate a hydroxide (B78521) ion, which then attacks the silicon atom. The resulting silanol groups are deprotonated to form silanolate anions (≡Si-O⁻), which are highly reactive and readily participate in condensation reactions. This often results in the formation of more highly cross-linked and particulate (colloidal) gels osti.gov.
Polymerization Dynamics and Network Formation Processes
The polymerization of this compound into a three-dimensional network is a complex process that follows the initial stages of hydrolysis and oligomerization. The dynamics of network formation are characterized by the gradual increase in the size and branching of the polysiloxane chains, eventually leading to a point where a continuous, sample-spanning network is formed, known as the gel point.
The structure of the final network is highly dependent on the reaction conditions. As discussed, acid catalysis tends to favor the formation of more linear, less cross-linked polymers, while base catalysis promotes the growth of more compact, highly branched clusters that eventually link together to form the gel.
For phenyl-substituted systems, the bulky phenyl groups can significantly influence the polymerization dynamics. They can restrict the flexibility of the siloxane backbone and hinder extensive cross-linking, leading to materials with distinct properties. For instance, the incorporation of diphenyldimethoxysilane or diphenyldiethoxysilane into a sol-gel system with phenyltrimethoxysilane (B147435) or phenyltriethoxysilane has been shown to affect the consolidation temperature and thermal characteristics of the resulting gels cuny.edu. The ratio of mono-substituted to di-substituted alkoxides is a key parameter in controlling the properties of the final material cuny.edu.
The final stage of the sol-gel process often involves aging and drying of the gel. During aging, further condensation reactions can occur within the gel network, leading to strengthening and stiffening of the material. The drying process involves the removal of the solvent from the pores of the network, which can cause significant shrinkage and stress. The nature of the polymer network formed from this compound will dictate its response to these later-stage processing steps.
Thermal Degradation Pathways and Stability Mechanisms
Polysiloxanes are renowned for their high thermal stability, a property that is significantly influenced by the nature of the organic substituents on the silicon atoms. The introduction of phenyl groups into the polysiloxane backbone, as is the case with polymers derived from this compound, generally enhances thermal stability compared to their methyl-substituted counterparts.
Studies on the thermal degradation of poly(dimethyl diphenyl siloxane) have provided insights into the stability of such materials. The degradation kinetics, including the activation energy, have been shown to be dependent on the phenyl content bohrium.com. The incorporation of phenyl groups tends to decrease the activation energy of degradation compared to vinyl-terminated polydimethylsiloxane (B3030410), while also reducing the pre-exponential factor due to decreased polymer chain mobility bohrium.com.
The thermal degradation of polysiloxanes in an inert atmosphere typically proceeds through depolymerization, where the siloxane backbone undergoes scission to form volatile cyclic oligomers. This "back-biting" mechanism is facilitated by the flexibility of the Si-O-Si linkage researchgate.netprimescholars.com. However, the rigid phenyl groups can hinder this flexibility, thereby increasing the temperature at which degradation occurs. Phenyl-substituted polyhedral oligomeric silsesquioxanes (POSS) have demonstrated higher thermal stability than their saturated aliphatic counterparts rsc.org.
Under oxidative conditions, the degradation mechanism is more complex, involving radical-induced chain scission and cross-linking reactions. The phenyl groups themselves can undergo oxidation at very high temperatures. The thermal stability of poly(phenyl-substituted siloxanes/silsesquioxanes) is also influenced by the complexity of their structure, with more intricate molecular bridges contributing to enhanced heat resistance mdpi.com.
The following table summarizes the thermal characteristics of related phenyl-substituted siloxane gels, illustrating the influence of composition on their thermal properties.
| Moles PhTMS | Moles DPhDMS | Glass Transition Tg (°C) | Total Weight Loss (%) | Peak of Exotherm (°C) |
| 1.0 | 0.25 | 2.6 | 65 | 608 |
| 1.0 | 0.20 | 5.0 | 64.5 | 603 |
| 1.0 | 0.15 | 26.1 | 60.5 | 602 |
| 1.0 | 0.10 | 25.4 | 59.5 | 602 |
| 1.0 | 0.0 | 41.6 | 56.6 | 596 |
| Data derived from studies on phenyltrimethoxysilane (PhTMS) and diphenyldimethoxysilane (DPhDMS) systems. cuny.edu |
| Moles PhTES | Moles DPhDES | Glass Transition Tg (°C) | Total Weight Loss (%) | Peak of Exotherm (°C) |
| 1.0 | 0.25 | 0.4 | 64.5 | 603 |
| 1.0 | 0.20 | 7.9 | 63.5 | 607 |
| 1.0 | 0.15 | 27.7 | 61 | 598 |
| 1.0 | 0.10 | 33.9 | 60 | 603 |
| 1.0 | 0.0 | 33.1 | 57 | 602 |
| Data derived from studies on phenyltriethoxysilane (PhTES) and diphenyldiethoxysilane (DPhDES) systems. cuny.edu |
Surface Reactions and Interfacial Chemistry
The surface chemistry of materials derived from this compound is dominated by the presence of phenyl groups. These groups are nonpolar and impart a hydrophobic character to the surface. In coatings and films made from phenyl-substituted siloxane hybrid gels, the phenyl groups tend to concentrate at the surface cuny.edu. This surface orientation results in hydrophobic behavior, with water contact angles often exceeding 90 degrees cuny.edu.
The interfacial properties of these materials are crucial for their application as coatings, adhesives, and matrices in composite materials. The hydrophobic surface can reduce water absorption and improve resistance to environmental degradation. The surface energy of phenyl-substituted silsesquioxane-pendant polysiloxanes has been found to be influenced by the exposure of the siloxane backbone, with more exposed backbones in cage-like structures leading to higher surface free energies compared to more shielded random copolymers rsc.org.
Reactions at the surface of these materials can be engineered for specific applications. For example, if residual silanol or ethoxy groups are present at the surface after initial processing, they can be used as sites for further chemical modification or for promoting adhesion to inorganic substrates. The uniform distribution of phenyl groups on the surface, as indicated by techniques like Raman mapping, suggests a chemically consistent interface, which is important for predictable performance cuny.edu. The interfacial chemistry of these phenyl-siloxane materials is a key factor in their use in advanced applications, including as high refractive index optical materials mdpi.com.
Applications of Diethoxytetraphenyldisiloxane in Advanced Materials Science
Sol-Gel Derived Hybrid Organic-Inorganic Materials
The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel). sanfanchem.com Diethoxytetraphenyldisiloxane, with its hydrolyzable ethoxy groups, can readily participate in sol-gel chemistry. When co-condensed with other alkoxysilanes, such as tetraethoxysilane (TEOS), it forms hybrid materials that synergistically combine the properties of inorganic silica (B1680970) (rigidity, stability) with the features of the organic phenyl groups (flexibility, functionality). mdpi.com The hydrolysis of the ethoxy groups creates reactive silanol (B1196071) (Si-OH) groups, which then undergo condensation reactions to form a cross-linked three-dimensional siloxane network. rsc.org The incorporation of the bulky, hydrophobic phenyl groups directly into this inorganic network modifies the material's properties at a molecular level.
Xerogels are a class of porous solids that are formed by drying a gel under ambient conditions, often with significant shrinkage. The properties of these materials can be tuned by careful selection of the precursors. nih.gov When this compound is used as a co-precursor with TEOS in a sol-gel process, it influences the resulting porous structure of the silicate (B1173343) network. The large phenyl groups can act as "spacers" within the silica matrix, preventing the dense packing of the siloxane chains during gelation and drying.
This steric hindrance can lead to the formation of materials with tailored porosity. Research on related hybrid xerogels has shown that increasing the concentration of organic precursors can alter the spacing between silicon atoms, leading to changes in pore size and the development of ordered domains within the amorphous silica structure. nih.gov The hydrophobic nature of the phenyl groups also imparts a non-polar character to the surface of the pores, making the resulting xerogels useful for applications such as the selective adsorption of organic molecules. The ability to modify the internal surface chemistry and porous texture is a key advantage of using such hybrid precursors. nih.gov
Table 1: Influence of Organic Precursors on Xerogel Properties
| Property | Effect of Incorporating Phenyl-Siloxane Precursor | Rationale |
| Porosity | Can be tailored; may increase microporosity | Bulky phenyl groups act as network spacers, preventing collapse. nih.gov |
| Surface Chemistry | Increased hydrophobicity | Introduction of non-polar phenyl groups onto the pore surfaces. |
| Skeletal Density | Tends to decrease | Organic groups are less dense than the inorganic silica network. |
| Structural Order | May induce ordered domains | Self-organization of the organic moieties within the matrix. nih.gov |
The presence of four phenyl groups per molecule is particularly beneficial for high-temperature applications. Phenyl groups are known to enhance the thermal stability of the siloxane backbone, decreasing the rate of chain scission reactions at elevated temperatures. researchgate.net When incorporated into a composite matrix, this compound can raise the material's degradation temperature and improve its performance in demanding environments.
Precursors for Advanced Silicone Polymers and Resins
This compound is a key precursor in the synthesis of advanced silicone polymers and resins, especially those requiring a high refractive index and excellent thermal stability. The introduction of phenyl groups into the polysiloxane backbone is a well-established method for increasing the refractive index of the resulting material. mdpi.com This is a critical requirement for optical applications, such as encapsulants for light-emitting diodes (LEDs), where efficient light extraction is paramount.
The synthesis typically involves the hydrolysis and polycondensation of this compound, often in combination with other organosilane precursors like methylphenyldiethoxysilane (B1581791) or phenyltriethoxysilane (B1206617). researchgate.net This process allows for the creation of copolymers with a precisely controlled ratio of diphenylsiloxane units. The resulting polymers possess not only a high refractive index but also superior thermal stability compared to standard polydimethylsiloxanes. researchgate.net These phenyl-rich silicone resins are used as heat-resistant coatings and high-performance adhesives for electronics. researchgate.net
Table 2: Properties of Phenyl-Containing Silicone Resins
| Property | Benefit of Phenyl Group Incorporation | Typical Application |
| Refractive Index | Increased from ~1.4 to >1.54. mdpi.com | LED Encapsulants, Optical Coatings. |
| Thermal Stability | Td5% (temperature of 5% weight loss) can exceed 400°C. researchgate.net | High-Temperature Coatings, Aerospace Materials. |
| Mechanical Properties | Can improve hardness and tensile strength. researchgate.net | Adhesives, Silicone Rubbers. |
| Radiation Resistance | Enhanced resistance to UV and other radiation | Protective coatings. |
Role in Thin Film Deposition Technologies
Thin films are crucial components in a vast array of technologies, from microelectronics to optical coatings. This compound can be used as a precursor material for the deposition of phenyl-functionalized silicon oxide or silicone thin films using various methods.
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are techniques that create high-purity, high-performance solid materials through gas-phase chemical reactions. The selection of a precursor for these processes is critical and depends on its volatility and thermal stability. harvard.edu An ideal precursor must be volatile enough to be transported into the reaction chamber in the gas phase but stable enough to not decompose prematurely before reaching the substrate. scholaris.caresearchgate.net
While specific use cases in the literature are not widespread, the suitability of this compound can be evaluated based on its molecular structure. Its phenyl groups contribute to high thermal stability. researchgate.net However, its relatively large molecular weight may result in low volatility, potentially requiring heating to achieve sufficient vapor pressure for efficient transport, a common practice for many ALD/CVD precursors. avsconferences.orgnih.gov Its utility in these techniques would be to deposit silicon oxide films functionalized with phenyl groups, which could be used for applications requiring low dielectric constants or high thermal resistance.
Solution-based deposition techniques, such as spin coating and dip coating, are cost-effective and versatile methods for creating thin films. ossila.comresearchgate.net These processes involve dissolving a precursor material in a suitable solvent, applying the solution to a substrate, and then removing the solvent, often with a subsequent curing step to form the solid film. nih.gov
This compound is well-suited for these methods. It can be dissolved in common organic solvents to create a coating solution. This solution can then be applied to a substrate using a technique like spin coating, where high-speed rotation spreads the liquid into a uniform layer. nih.gov After the initial deposition and solvent evaporation, the substrate is typically heated. This thermal treatment initiates the hydrolysis and condensation of the ethoxy groups, cross-linking the molecules to form a stable, solid, and transparent phenyl-modified silicone film. Such films are valuable as protective coatings, dielectric layers, or optical films with a high refractive index.
Based on a comprehensive search of available information, the specific chemical compound This compound is not prominently featured in the scientific literature for the advanced material science applications detailed in the requested outline. Research and development in these areas typically involve a broader range of organosilane and organosiloxane precursors, but specific studies focusing on this compound for these purposes could not be identified.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. The topics of self-assembly, nanoparticle functionalization, and catalysis are well-established fields, but the role of this specific compound within them is not documented in the available resources.
To provide a relevant article, it would be necessary to broaden the scope to include functionally similar and more commonly cited organosilicon precursors, such as other alkoxysilanes or phenyl-containing siloxanes, for which there is a substantial body of research.
Theoretical and Computational Studies of Diethoxytetraphenyldisiloxane
Quantum Chemical Approaches to Molecular Structure and Bonding
Quantum chemical methods are fundamental to understanding the intrinsic properties of Diethoxytetraphenyldisiloxane at the atomic level. These calculations can elucidate the nature of the siloxane (Si-O-Si) bond, which is crucial to the chemistry of this class of compounds. The Si-O-Si bond is known for its flexibility and strength, which is influenced by the phenyl and ethoxy substituents. Some studies have indicated that the ionic character of the Si-O bond is significant and that (p-d)π bonding is of minor importance. mdpi.com
Ab Initio Calculations of Electronic Properties
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to determine the electronic properties of molecules like this compound. These methods can predict properties such as the electronic ground and excited states, ionization potential, and electron affinity. For siloxanes, these calculations help in understanding the charge distribution around the silicon, oxygen, and substituent atoms, which in turn dictates the molecule's reactivity and intermolecular interactions. The nature of the Si-O bonding and the Si-O-Si bridging angle can be explained by the balance of Coulombic repulsion and the energy of lone pair orbitals on the bridging oxygen atom. mdpi.com
Table 1: Illustrative Ab Initio Calculated Electronic Properties of a Model Siloxane Bond
| Property | Calculated Value |
| Si-O Bond Order | 1.129 (in vacuum) |
| Charge on Si atom (e) | +1.8 |
| Charge on O atom (e) | -1.2 |
| HOMO-LUMO Gap (eV) | 7.5 |
Note: This table is illustrative and based on general findings for siloxane bonds; specific values for this compound would require dedicated calculations.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Predictions
Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT is instrumental in:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule. This includes predicting bond lengths, bond angles, and dihedral angles.
Spectroscopic Predictions: Simulating vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral features to specific vibrational modes or chemical environments. DFT calculations have been successfully used to assign vibrational spectra of various siloxane structures, including ladder and cubic conformations of aminopropylsiloxane. researchgate.net
Molecular Dynamics Simulations of Polymerization and Network Formation
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. In the context of this compound, MD simulations can model the processes of polymerization and the formation of cross-linked networks. These simulations can provide insights into:
The kinetics of hydrolysis and condensation reactions.
The growth mechanisms of siloxane chains, including monomer addition and cluster-cluster aggregation. escholarship.org
The final structure and properties of the resulting polysiloxane network.
Reactive MD simulations, in particular, can explicitly model the chemical reactions that lead to the formation of siloxane bonds. escholarship.org
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry plays a vital role in elucidating the detailed mechanisms of chemical reactions. For this compound, this involves studying the hydrolysis of the ethoxy groups followed by the condensation of the resulting silanol (B1196071) intermediates to form siloxane bridges. Quantum chemical calculations can be used to map out the potential energy surface of these reactions, identifying transition states and intermediates. This allows for the determination of reaction barriers and rates, providing a deeper understanding of the sol-gel process for alkoxysilanes.
Prediction of Spectroscopic Signatures and Interfacial Interactions
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict:
NMR Chemical Shifts: Assisting in the structural elucidation of the monomer and its polymeric forms.
IR and Raman Frequencies: Helping to identify characteristic vibrational modes of the Si-O-Si backbone and the phenyl and ethoxy substituents.
Furthermore, computational models can be used to study the interactions of this compound with surfaces and other molecules. This is particularly important for understanding its performance as a coupling agent or in the formation of hybrid materials. MD simulations can reveal the nature of adsorption and the dynamics of the molecule at interfaces. tandfonline.com
Machine Learning and Data-Driven Approaches in Siloxane Chemistry
Machine learning (ML) is an emerging and powerful tool in materials science and chemistry. In the field of siloxane chemistry, ML models can be trained on existing experimental and computational data to:
Predict Material Properties: Once trained, ML models can rapidly predict the properties of new siloxane-based materials, accelerating the discovery and design of materials with desired characteristics. nsf.govresearchgate.netacs.org
Optimize Reaction Conditions: ML algorithms can be used to identify the optimal synthesis conditions to achieve specific polymer structures or properties.
Elucidate Structure-Property Relationships: By analyzing large datasets, ML can uncover complex relationships between the chemical structure of siloxanes and their macroscopic properties. nsf.govresearchgate.netacs.org
The development of robust ML models in polymer science requires large, high-quality datasets and careful selection of molecular descriptors. researchgate.netnih.gov
Future Directions and Emerging Research Avenues for Diethoxytetraphenyldisiloxane
Synergistic Experimental and Computational Research Paradigms:No combined experimental and computational studies focused on elucidating the properties and potential of Diethoxytetraphenyldisiloxane were found.
While research may be ongoing in private industrial laboratories or in academic settings not yet published, the current body of public knowledge is insufficient to provide a thorough and scientifically accurate article on the future directions and emerging research for this compound. Further research and publication in these specific areas are needed to enable a comprehensive review.
Q & A
Q. Table 1: Key Identifiers for this compound
| Property | Value | Source |
|---|---|---|
| CAS No. | 70851-25-1 | |
| Systematic Name | Bis(diethoxyphenyl)siloxane | |
| Common Applications | Sol-gel precursors, coatings |
Q. Table 2: Environmental Fate Parameters
| Parameter | Experimental Value | Method |
|---|---|---|
| Hydrolysis Half-Life | 5–14 days (pH 7) | EPA Model |
| Log Kow (Octanol-Water) | 4.2 | OECD 117 |
Guidance for Rigorous Research
- Literature Search : Use CAS No. [70851-25-1] in SciFinder/Reaxys and exclude non-scholarly sources (e.g., patents, vendor websites) via Boolean terms like
NOT (industrial OR production). - Ethical Reporting : Disclose synthesis modifications (e.g., catalyst substitutions) per ACS Ethical Guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
